molecular formula C11H13N3O2 B12172674 1,3,4-Oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)- CAS No. 89813-95-6

1,3,4-Oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)-

Cat. No.: B12172674
CAS No.: 89813-95-6
M. Wt: 219.24 g/mol
InChI Key: KMOBQQGERAPRGK-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)- is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves a two-stage process. The first step is the formation of hydrazide-hydrazones from the corresponding hydrazides and aromatic aldehydes. These hydrazide-hydrazones are then cyclized using acetic anhydride to yield the desired 1,3,4-oxadiazole derivatives .

For example, the synthesis of 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)-1,3,4-oxadiazole can be achieved by reacting 3-methyl-4-nitrobenzhydrazide with substituted aromatic aldehydes to form hydrazide-hydrazones, followed by cyclization with acetic anhydride .

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole derivatives undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the electronic properties of the oxadiazole ring.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield dihydro-oxadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,4-oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)- include other 1,3,4-oxadiazole derivatives such as:

Uniqueness

The uniqueness of 1,3,4-oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)- lies in its specific substituents, which confer distinct electronic and steric properties. These properties can enhance its activity in specific applications, such as antimicrobial and antileishmanial activities .

Properties

CAS No.

89813-95-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-(2,2-dimethyl-5-pyridin-3-yl-1,3,4-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C11H13N3O2/c1-8(15)14-11(2,3)16-10(13-14)9-5-4-6-12-7-9/h4-7H,1-3H3

InChI Key

KMOBQQGERAPRGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CN=CC=C2)(C)C

Origin of Product

United States

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